molecular formula C9H9IO3 B1609985 Ethyl 3-hydroxy-4-iodobenzoate CAS No. 203187-56-8

Ethyl 3-hydroxy-4-iodobenzoate

Cat. No. B1609985
CAS RN: 203187-56-8
M. Wt: 292.07 g/mol
InChI Key: WDPARRIZBQXPSL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Ethyl 3-hydroxy-4-iodobenzoate is C9H9IO2 . Its structure consists of an iodine atom attached to the fourth position of a benzene ring, along with an ethyl ester group at the third position. The 3-hydroxy group adds an additional functional moiety to the molecule .


Chemical Reactions Analysis

The aryl-iodide functionality in This compound may participate in various coupling reactions. For example, it could undergo symmetrical Sonogashira coupling with trimethylsilylacetylene (with the TMSA deprotected to acetylene in situ) to form dimethyl 4,4’- (ethyne-1,2-diyl)dibenzoate .

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 3-hydroxy-4-iodobenzoate is utilized in the synthesis of various chemical compounds. For instance, it has been used in the preparation of oxadiazolines, where it undergoes reactions with hydrazine hydrate and different benzaldehydes to produce corresponding hydrazones. These hydrazones are then cyclodehydrated to yield oxadiazolines, with their structures confirmed by IR spectroscopy (H. Jun, 2011).
  • Another application is in the synthesis of novel hydrazide-hydrazones derived from ethyl paraben, a modification of this compound. These compounds were characterized and tested for anticancer activity, indicating their potential in medical research (M. Han et al., 2020).

Catalysis and Reactions

  • It also plays a role in catalyst-free P-C coupling reactions. In a study, 4-iodobenzoic acid, closely related to this compound, underwent P–C coupling reactions with diarylphosphine oxides without any catalyst, highlighting its reactivity in such environments (Erzsébet Jablonkai & G. Keglevich, 2015).

Pharmaceutical Applications

  • In pharmaceutical research, the compound is used in the synthesis of various intermediates. For example, it has been involved in the preparation of phenylmagnesium iodides for the synthesis of adducts with carbonyl compounds. This showcases its versatility in pharmaceutical chemistry (O. Sugimoto et al., 2004).

Thermochemical Studies

  • Thermochemical studies have been conducted on related ethyl hydroxybenzoates. These studies involve the determination of molar enthalpies of formation in gas-phase, providing essential data for chemical engineering and materials science applications (J. Ledo et al., 2018).

Material Science and Metallomesogens

  • In the field of material science, this compound is used in the synthesis of metallomesogens. It is involved in the preparation of complexes with potential applications in electronic and photonic devices (V. N. Kovganko & N. N. Kovganko, 2013).

Environmental Studies

  • Environmentally, the compound and its derivatives are studied for their behavior in natural settings. For example, ethyl 4-aminobenzoate, a derivative, has been analyzed for its occurrence in environmental waters and its transformation products, contributing to the understanding of the environmental fate of such chemicals (A. J. Li et al., 2017).

properties

IUPAC Name

ethyl 3-hydroxy-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPARRIZBQXPSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454795
Record name Ethyl 3-hydroxy-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

203187-56-8
Record name Ethyl 3-hydroxy-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dissolve 3-hydroxy-4-iodobenzoic acid (2.02 g, 7.65 mmol) in ethanol saturated with HCl gas (50 ml). Heat the solution under reflux overnight. Evaporate ethanol to yield 3-Hydroxy-4-iodo-benzoic acid ethyl ester compound (97% yield).
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2.02 g
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50 mL
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Synthesis routes and methods II

Procedure details

Reflux 3-hydroxy-4-iodo-benzoic acid (38 g, 144 mmol) and saturated solution of HCl in ethanol (600 mL) overnight. Evaporate the solvent yielding 42 g, 99% of 3-hydroxy -4-iodo-benzoic acid ethyl ester. 1H NMR (300 MHz, CDCl3): δ 1.39 (t, J=7.1 Hz, 3H), 4.36 (q, J=7.1 Hz, 2H), 7.33 (dd, J=8.3 and 2.0 Hz, 1H), 7.64 (d, J=2.0 Hz, 1H), 7.75 (d, J=8.3 Hz, 1H). Add ethyl iodide (33.8 g, 216 mmol) to a solution of 3-hydroxy -4-iodo-benzoic acid ethyl ester (42 g, 144 mmol) and K2CO3 (39.9 g, 288 mmol) in acetonitrile (400 mL) under magnetic stirring. Heat the reaction mixture at 65° C. for 2 hours, allow the mixture to cool and maintain at RT overnight. Evaporate the solvent and add ethyl acetate to the crude. Filter the solid through Celite® and evaporate the solvent. Yield 42 g, 96%. 1H NMR (300 MHz, CDCl3): δ 1.39 (t, J=7.1 Hz, 3H), 1.50 (t, J=7.0 Hz, 3H), 4.16 (q, J=7.0 Hz, 2H), 4.37 (q, J=7.1 Hz, 2H), 7.36 (dd, J=8.1 and 1.8 Hz, 1H), 7.42 (d, J=1.8 Hz, 1H), 7.84 (d, J=8.1 Hz, 1H).
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38 g
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600 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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